molecular formula C18H15BrN2O B11523710 (2E)-3-(4-bromophenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide

(2E)-3-(4-bromophenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide

Cat. No.: B11523710
M. Wt: 355.2 g/mol
InChI Key: AMRCQLXJWDZECT-XNTDXEJSSA-N
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Description

(2E)-3-(4-bromophenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-bromophenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of the Bromophenyl Group: This step might involve a bromination reaction using a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions might convert the cyano group to an amine group.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May serve as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, influencing biochemical pathways. The presence of the bromophenyl and cyano groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-chlorophenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.

    (2E)-3-(4-fluorophenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of (2E)-3-(4-bromophenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide lies in the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C18H15BrN2O

Molecular Weight

355.2 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide

InChI

InChI=1S/C18H15BrN2O/c1-12-3-4-13(2)17(9-12)21-18(22)15(11-20)10-14-5-7-16(19)8-6-14/h3-10H,1-2H3,(H,21,22)/b15-10+

InChI Key

AMRCQLXJWDZECT-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC=C(C=C2)Br)/C#N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=C(C=C2)Br)C#N

Origin of Product

United States

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